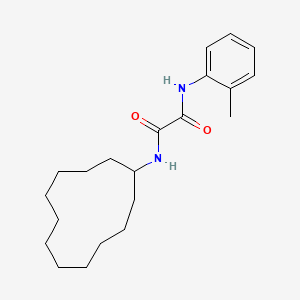![molecular formula C17H26BrNO6 B4005594 N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4005594.png)
N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate
概要
説明
N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a brominated phenoxy group, which can impart unique chemical properties, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate typically involves multiple steps:
-
Bromination of 4-methylphenol: : The initial step involves the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
-
Etherification: : The brominated phenol is then reacted with ethylene oxide to form 2-(2-bromo-4-methylphenoxy)ethanol. This reaction is typically carried out under basic conditions using a base like potassium carbonate.
-
Amine Introduction: : The next step involves the reaction of 2-(2-bromo-4-methylphenoxy)ethanol with 1-butanamine to form N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1-butanamine. This step may require a catalyst such as triethylamine to facilitate the nucleophilic substitution.
-
Formation of Oxalate Salt: : Finally, the amine compound is reacted with oxalic acid to form the oxalate salt, this compound. This step is typically performed in an aqueous or alcoholic solution to ensure complete salt formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The bromine atom in the phenoxy group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
-
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly involving the phenoxy and amine groups. Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride.
-
Condensation Reactions: : The amine group can engage in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Phenolic compounds or quinones.
Reduction: Amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate can be used as a building block for synthesizing more complex molecules. Its brominated phenoxy group allows for further functionalization, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound could be explored for its potential pharmacological properties. The presence of the amine group suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals.
作用機序
The mechanism by which N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as G-protein coupled receptors or ion channels, modulating their activity. The exact pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
N-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate: Similar structure but with different bromination pattern.
N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate: Chlorine instead of bromine, potentially altering reactivity and biological activity.
Uniqueness
N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate is unique due to its specific bromination pattern, which can influence its chemical reactivity and potential biological interactions. This uniqueness makes it a valuable compound for targeted research and development.
特性
IUPAC Name |
N-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO2.C2H2O4/c1-3-4-7-17-8-9-18-10-11-19-15-6-5-13(2)12-14(15)16;3-1(4)2(5)6/h5-6,12,17H,3-4,7-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACGEWJRVYUJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=C(C=C(C=C1)C)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2,3,6-trimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4005531.png)
![N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4005537.png)

![3-[3-(4-sec-butylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4005560.png)
![3-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4(3H)-quinazolinone oxalate](/img/structure/B4005569.png)
![N-methyl-N-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4005570.png)

![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005583.png)
![1-Chloro-2-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene](/img/structure/B4005584.png)
![N-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-2-propen-1-amine oxalate](/img/structure/B4005588.png)
![1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005598.png)

